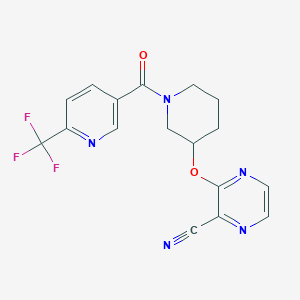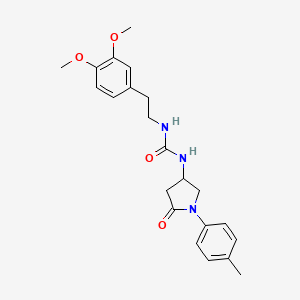![molecular formula C17H15Cl2NO3 B2484701 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate CAS No. 1794785-44-6](/img/structure/B2484701.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate" involves intricate organic chemistry methodologies. For instance, the synthesis of structurally similar compounds, such as aromatic polyamides containing 2-methyl-4,5-oxazolediyl structure, demonstrates the complexity and precision required in synthesizing complex organic molecules. These processes often involve direct polycondensation methods, showcasing the diversity in synthetic strategies to achieve high molecular weight and thermally stable compounds (Akutsu et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR). For example, studies on compounds like 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate reveal detailed conformational analysis, optimized geometric parameters, and vibrational assignments, providing insights into the structural intricacies of these molecules (Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate" include complex reactions like the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, highlighting the ability of these molecules to participate in a range of chemical transformations. Such reactions are pivotal for understanding the chemical properties and potential applications of these compounds (Forsch et al., 2002).
Physical Properties Analysis
The physical properties of compounds within this chemical category often include high thermal stability and good solubility in organic solvents, as demonstrated by aromatic polyamides with 2-methyl-4,5-oxazolediyl structures. These properties are critical for the material's application in various industrial and research contexts (Akutsu et al., 1998).
Applications De Recherche Scientifique
Synthesis and Characterization
Schiff Bases and Their Anticancer Activity : Schiff bases derived from various phenyl derivatives have been synthesized and characterized for their anticancer activities. These studies involve evaluating their ability to interact with DNA and their cytotoxicity against cancer cell lines. Such research underscores the potential therapeutic applications of compounds including substituted phenyl derivatives (Uddin et al., 2019).
Polymer Synthesis via Precursor Routes : The development of polymers from precursors like methyl 2,5-dichlorobenzoate showcases the utility of such compounds in material science, particularly in creating polyphenylene, which has significant electrical conductivity properties. This illustrates the compound's relevance in developing advanced materials (Chaturvedi et al., 1993).
Biological and Environmental Applications
Anticancer Activities and DNA Binding : The synthesis of compounds with specific substituents, such as chloro and methyl groups, and their subsequent evaluation for anticancer activities through DNA binding studies highlight the biomedical relevance of these compounds. Their interaction with biological macromolecules can provide insights into new drug designs (Zheng et al., 2015).
Photodegradation and Environmental Remediation : Studies involving the photodegradation of pesticides using photoassisted Fenton reactions indicate the potential environmental applications of related compounds. The ability to mineralize pollutants to inorganic compounds showcases their role in environmental cleanup and remediation efforts (Pignatello & Sun, 1995).
Propriétés
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-4-2-3-5-12(11)9-20-16(21)10-23-17(22)14-8-13(18)6-7-15(14)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVLRTQWYOPTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)




![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)